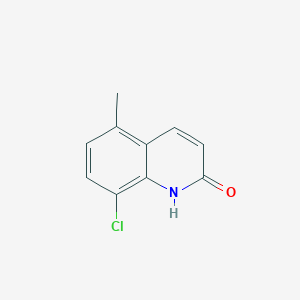

8-Chloro-5-methylquinolin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Chloro-5-methylquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-5-methylquinolin-2(1H)-one typically involves the chlorination of 4-hydroxy-8-methylquinolin-2-one. This process can be achieved using a mixture of phosphoryl chloride and phosphorus pentachloride . The reaction conditions include heating the mixture to facilitate the chlorination process. Another method involves the reaction of 2-chloro-8-methylquinoline-3-carbaldehyde with appropriate reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as mentioned above. The scalability of these methods ensures the efficient production of the compound for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

8-Chloro-5-methylquinolin-2(1H)-one undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 8-position can be substituted with various nucleophiles, leading to the formation of 4-substituted quinolin-2-ones.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as thiourea, hydrazine, and azides can be used under appropriate conditions to achieve substitution reactions.

Oxidation and Reduction: Standard oxidizing and reducing agents can be employed, although specific examples are not extensively documented.

Major Products Formed

The major products formed from these reactions include various 4-substituted quinolin-2-ones and their thione analogues .

Applications De Recherche Scientifique

8-Chloro-5-methylquinolin-2(1H)-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Biological Research: It serves as a scaffold for the development of biologically active molecules, aiding in the study of various biological pathways and mechanisms.

Industrial Applications: The compound is used in the synthesis of dyes, catalysts, and other industrially relevant materials.

Mécanisme D'action

The mechanism of action of 8-Chloro-5-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The exact molecular targets and pathways for this specific compound may vary depending on its application.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

8-Chloro-5-methylquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups at the 8 and 5 positions, respectively, differentiate it from other quinolinone derivatives, making it a valuable compound for targeted research and applications.

Activité Biologique

8-Chloro-5-methylquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolone family, notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

The compound features a chloro substituent at the 8-position and a methyl group at the 5-position of the quinoline ring, with a molecular formula of C₉H₈ClN₁O. Its molecular weight is approximately 193.63 g/mol. The bicyclic structure contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The presence of both chloro and carbonyl groups enhances its interaction with microbial targets, making it effective in inhibiting bacterial growth. For instance, studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria, showing potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cells. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression. Notably, when tested at concentrations of 10 µM and 25 µM, significant reductions in cell viability were observed, with IC50 values indicating potent activity .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | % Viability at 25 µM |

|---|---|---|

| MDA-MB-231 | 28 | <30 |

| PC-3 | 48 | ~56 |

| MRC-5 (control) | >82 | >82 |

The biological activity of this compound is attributed to its ability to interact with specific enzymes and proteins involved in cellular processes:

- Cytochrome P450 Inhibition : The compound acts as an inhibitor of cytochrome P450 enzymes, which play critical roles in drug metabolism and synthesis of steroid hormones. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

- Hsp90 Inhibition : Recent studies have suggested that derivatives of this compound may inhibit heat shock protein 90 (Hsp90), which is involved in protein folding and stability. This inhibition can destabilize oncogenic proteins, contributing to reduced cancer cell viability .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives related to this compound:

- Synthesis and Evaluation : A series of analogs were synthesized to explore structure-activity relationships (SAR). Some derivatives exhibited enhanced potency against cancer cell lines compared to the parent compound, indicating that modifications could lead to improved therapeutic profiles .

- Combination Studies : Research has also indicated that combining this compound with other therapeutic agents may produce synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

Propriétés

IUPAC Name |

8-chloro-5-methyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-2-4-8(11)10-7(6)3-5-9(13)12-10/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHZLDYVLOCFAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=O)NC2=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.